molecular formula C8H18F4Si2 B12614392 1,2-Dibutyl-1,1,2,2-tetrafluorodisilane CAS No. 918446-83-0

1,2-Dibutyl-1,1,2,2-tetrafluorodisilane

Cat. No.: B12614392
CAS No.: 918446-83-0
M. Wt: 246.39 g/mol
InChI Key: SEIORQMUUDOAQR-UHFFFAOYSA-N
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Description

1,2-Dibutyl-1,1,2,2-tetrafluorodisilane is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of two silicon atoms bonded to butyl groups and fluorine atoms

Preparation Methods

The synthesis of 1,2-Dibutyl-1,1,2,2-tetrafluorodisilane typically involves the reaction of silicon-based precursors with butyl and fluorine-containing reagents. One common method involves the use of butyl lithium and silicon tetrafluoride under controlled conditions to achieve the desired product. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1,2-Dibutyl-1,1,2,2-tetrafluorodisilane undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of silicon-oxygen bonds.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the cleavage of silicon-fluorine bonds.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents. For example, treatment with alkyl halides can lead to the formation of alkyl-substituted derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,2-Dibutyl-1,1,2,2-tetrafluorodisilane has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: Research into the biological activity of organosilicon compounds includes studying their potential as antimicrobial agents or enzyme inhibitors.

    Medicine: The compound’s potential therapeutic applications are being investigated, particularly in drug delivery systems where silicon-based compounds can enhance the stability and bioavailability of drugs.

    Industry: In the industrial sector, this compound is used in the production of specialty polymers and materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism by which 1,2-Dibutyl-1,1,2,2-tetrafluorodisilane exerts its effects involves interactions at the molecular level. The silicon-fluorine bonds in the compound are highly polar, which can influence its reactivity and interactions with other molecules. The compound may target specific molecular pathways, depending on the context of its use, such as binding to enzymes or interacting with cellular membranes.

Comparison with Similar Compounds

1,2-Dibutyl-1,1,2,2-tetrafluorodisilane can be compared with other similar compounds, such as:

    1,2-Dimethyl-1,1,2,2-tetraphenyldisilane: This compound has phenyl groups instead of butyl groups, leading to different chemical properties and applications.

    1,2-Dichlorotetramethyldisilane:

    1,2-Dimethoxy-1,1,2,2-tetramethyldisilane: The methoxy groups confer different solubility and reactivity characteristics compared to butyl groups.

Properties

CAS No.

918446-83-0

Molecular Formula

C8H18F4Si2

Molecular Weight

246.39 g/mol

IUPAC Name

butyl-[butyl(difluoro)silyl]-difluorosilane

InChI

InChI=1S/C8H18F4Si2/c1-3-5-7-13(9,10)14(11,12)8-6-4-2/h3-8H2,1-2H3

InChI Key

SEIORQMUUDOAQR-UHFFFAOYSA-N

Canonical SMILES

CCCC[Si](F)(F)[Si](CCCC)(F)F

Origin of Product

United States

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